molecular formula C12H9BrN4O B4233630 3-bromo-N-(4-cyano-2-methylpyrazol-3-yl)benzamide

3-bromo-N-(4-cyano-2-methylpyrazol-3-yl)benzamide

Cat. No.: B4233630
M. Wt: 305.13 g/mol
InChI Key: VBGHZKNJDYOTAX-UHFFFAOYSA-N
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Description

3-bromo-N-(4-cyano-2-methylpyrazol-3-yl)benzamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-cyano-2-methylpyrazol-3-yl)benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromoaniline with 4-cyano-1-methyl-1H-pyrazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4-cyano-2-methylpyrazol-3-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

    Reduction Reactions: The major product is the corresponding amine derivative.

    Oxidation Reactions: The major product is the carboxylic acid derivative.

Scientific Research Applications

3-bromo-N-(4-cyano-2-methylpyrazol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-cyano-2-methylpyrazol-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and bromine groups play a crucial role in enhancing the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(4-chloro-1-methyl-1H-pyrazol-5-yl)benzamide
  • 3-bromo-N-(4-fluoro-1-methyl-1H-pyrazol-5-yl)benzamide
  • 3-bromo-N-(4-methoxy-1-methyl-1H-pyrazol-5-yl)benzamide

Uniqueness

3-bromo-N-(4-cyano-2-methylpyrazol-3-yl)benzamide is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness can be leveraged in designing compounds with specific biological activities or chemical reactivities .

Properties

IUPAC Name

3-bromo-N-(4-cyano-2-methylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4O/c1-17-11(9(6-14)7-15-17)16-12(18)8-3-2-4-10(13)5-8/h2-5,7H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGHZKNJDYOTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#N)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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